molecular formula C9H16O3 B8616931 5-Acetyl-2,2,5-trimethyl-1,3-dioxane

5-Acetyl-2,2,5-trimethyl-1,3-dioxane

Cat. No.: B8616931
M. Wt: 172.22 g/mol
InChI Key: CSDVFXFHWAPAFD-UHFFFAOYSA-N
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Description

5-Acetyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanone

InChI

InChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3

InChI Key

CSDVFXFHWAPAFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC(OC1)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dimethoxypropane (418 parts), 3,3-bis(hydroxymethyl)-2-butanone (265 parts) and Amberlyst-15®, (40 parts) are combined in dichloromethane (1,320 parts) and the resultant suspension stirred vigorously at room temperature, ca. 1 hr. The spent resin is separated from the solution by filtration and the residual solvents removed in vacuo to yield a pale straw-colored liquid which can solidify upon standing. Yield is 87% of theory and analytical samples are recrystallized from ethyl ether, m.p. 48-50° C. Proton NMR and combustion analysis are consistent with those values predicted for the desired product. Combustion Analysis for C9H16O3 --Calculated: C, 62.8%; H, 9.4%. Found: C, 62.0%; H, 9.0%.
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Synthesis routes and methods II

Procedure details

To a mixture of N-methoxy-N,2,2,5-tetramethyl-1,3-dioxane5-carboxylic acid amid (1.07 g, 4.92 mmol) and THF (10 mL) was gradually added 3 mol/L methylmagnesium bromide in THF (2.46 mL, 7.4 mmol) at 0° C. under nitrogen atmosphere, and the resulting mixture was stirred at 0° C. for 4 hours. After the reaction was completed, saturated ammonium chloride aqueous solution was added to the reaction mixture and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous sodium sulphate, and concentrated in vacuo to give 1-(2,2,5-trimethyl-1,3-dioxane5-yl)ethanone (0.76 g, yield: 90%) as colorless oil.
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